molecular formula C21H18FN3O2 B2911001 2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1040635-62-8

2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2911001
CAS RN: 1040635-62-8
M. Wt: 363.392
InChI Key: FBNVAXAPMOOHTJ-UHFFFAOYSA-N
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Description

2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Mechanism Of Action

The mechanism of action of 2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, the compound has been found to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is its potent anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, the compound has some limitations for lab experiments. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the compound is relatively expensive, which makes it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one. One of the most promising directions is the development of new anticancer drugs based on this compound. Researchers can modify the structure of the compound to improve its solubility and reduce its cost. In addition, researchers can study the mechanism of action of the compound in more detail to identify new targets for cancer therapy. Finally, researchers can study the anti-inflammatory activity of the compound in more detail to identify new applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one has been reported by various researchers using different methods. One of the most commonly used methods involves the reaction of 4-fluorobenzyl chloride and 2-methylindole-1-carboxylic acid in the presence of a base, followed by the addition of pyridazine-3(2H)-one. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.

Scientific Research Applications

2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-14-12-16-4-2-3-5-19(16)25(14)21(27)18-10-11-20(26)24(23-18)13-15-6-8-17(22)9-7-15/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNVAXAPMOOHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

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